molecular formula C20H20N2O2 B12875938 (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone CAS No. 288844-46-2

(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone

Cat. No.: B12875938
CAS No.: 288844-46-2
M. Wt: 320.4 g/mol
InChI Key: DDNZTZZNSFQWCM-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the tert-butyl group: This step involves the alkylation of the hydroxyphenyl group with tert-butyl bromide in the presence of a base such as potassium carbonate.

    Final coupling reaction: The final step involves the coupling of the pyrazole derivative with the hydroxyphenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The hydroxyphenyl and pyrazolyl groups play a crucial role in binding to the active site of the target enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-3-yl)methanone
  • (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-5-yl)methanone
  • (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-2-yl)methanone

Comparison

  • Structural Differences : The position of the pyrazolyl group varies among these compounds, which can influence their chemical reactivity and biological activity.
  • Unique Properties : (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

288844-46-2

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C20H20N2O2/c1-20(2,3)15-9-10-18(23)17(11-15)19(24)14-12-21-22(13-14)16-7-5-4-6-8-16/h4-13,23H,1-3H3

InChI Key

DDNZTZZNSFQWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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